molecular formula C17H21N3O2 B4480664 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B4480664
M. Wt: 299.37 g/mol
InChI Key: GRJLFQKRMOAUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a pyrrolidine ring, an oxazole ring, and a substituted phenyl group, making it a molecule of interest in various fields of research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the ethyl group at the 3-position of the oxazole ring.

    Formation of the pyrrolidine ring: This can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Amidation reaction: The final step involves the coupling of the pyrrolidine derivative with the substituted phenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethyl-1,2-oxazol-5-yl)-N-phenylpyrrolidine-1-carboxamide
  • 2-(3-methyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
  • 2-(3-ethyl-1,2-oxazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-13-11-16(22-19-13)15-9-6-10-20(15)17(21)18-14-8-5-4-7-12(14)2/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJLFQKRMOAUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.